molecular formula C8H7ClN2O3S B1421963 5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride CAS No. 1256643-55-6

5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

Cat. No.: B1421963
CAS No.: 1256643-55-6
M. Wt: 246.67 g/mol
InChI Key: KFIKFRDBDZKOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O3S It is known for its unique chemical structure and significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the reaction of 5,7-dimethyl-2,1,3-benzoxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation or hydrolysis reactions.

    Thioethers: Produced by substitution with thiols.

Scientific Research Applications

5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in different applications, such as the modification of biomolecules or the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
  • 4-Chloro-7-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
  • 2,1,3-Benzoxadiazole-4-sulfonyl chloride

Uniqueness

5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is unique due to the presence of two methyl groups at the 5 and 7 positions on the benzoxadiazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The methyl groups can influence the compound’s steric and electronic environment, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

5,7-dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3S/c1-4-3-5(2)8(15(9,12)13)7-6(4)10-14-11-7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIKFRDBDZKOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NON=C12)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204683
Record name 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-55-6
Record name 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 5,7-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Reactant of Route 2
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Reactant of Route 3
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Reactant of Route 5
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Reactant of Route 6
5,7-Dimethyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.